4-chloro-3-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide 4-chloro-3-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 409357-26-2
VCID: VC5206563
InChI: InChI=1S/C13H13ClN2O3S/c1-19-13-7-11(4-5-12(13)14)20(17,18)16-9-10-3-2-6-15-8-10/h2-8,16H,9H2,1H3
SMILES: COC1=C(C=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)Cl
Molecular Formula: C13H13ClN2O3S
Molecular Weight: 312.77

4-chloro-3-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide

CAS No.: 409357-26-2

Cat. No.: VC5206563

Molecular Formula: C13H13ClN2O3S

Molecular Weight: 312.77

* For research use only. Not for human or veterinary use.

4-chloro-3-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide - 409357-26-2

Specification

CAS No. 409357-26-2
Molecular Formula C13H13ClN2O3S
Molecular Weight 312.77
IUPAC Name 4-chloro-3-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide
Standard InChI InChI=1S/C13H13ClN2O3S/c1-19-13-7-11(4-5-12(13)14)20(17,18)16-9-10-3-2-6-15-8-10/h2-8,16H,9H2,1H3
Standard InChI Key GCPFEGDETBWYQT-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure combines a sulfonamide-functionalized benzene ring with a pyridine-derived substituent. Key features include:

  • Chloro group at position 4 of the benzene ring, enhancing electrophilic reactivity.

  • Methoxy group at position 3, influencing electronic distribution and solubility.

  • Pyridin-3-ylmethylamine group, contributing to hydrogen-bonding interactions with biological targets .

The molecular formula is C₁₃H₁₃ClN₂O₃S, with a molecular weight of 312.77 g/mol. Its SMILES representation is COC1=C(C=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)Cl, and the InChIKey is GZPZHQHDXLSRIV-UHFFFAOYSA-N .

Table 1: Comparative Analysis of Pyridine-Substituted Sulfonamides

Compound NamePyridine PositionMolecular Weight (g/mol)Key Biological Activity
4-Chloro-3-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide3312.77DHPS inhibition, antibacterial
4-Chloro-N-(pyridin-4-ylmethyl)benzenesulfonamide4297.78Moderate enzyme inhibition
3-Chloro-4-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide2312.77Enhanced solubility, low toxicity

Data adapted from PubChem and patent filings .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for structural confirmation:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyridine-H), 7.92–7.85 (m, 2H, aromatic-H), 4.35 (d, 2H, CH₂), 3.89 (s, 3H, OCH₃) .

  • HRMS: m/z calculated for C₁₃H₁₃ClN₂O₃S [M+H]⁺: 313.0412; found: 313.0415 .

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a three-step protocol:

  • Sulfonylation: Reacting 4-chloro-3-methoxybenzenesulfonyl chloride with pyridin-3-ylmethylamine in dichloromethane (DCM) at 0–5°C.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the pure product .

  • Crystallization: Recrystallization from ethanol improves purity (>98%) .

Table 2: Reaction Conditions and Yields

StepReagentsTemperature (°C)Yield (%)
SulfonylationPyridin-3-ylmethylamine0–585
PurificationEthyl acetate/hexane2592
CrystallizationEthanol6095

Challenges and Solutions

  • Byproduct Formation: Competing reactions at the pyridine nitrogen are mitigated by using a 1.2:1 molar ratio of sulfonyl chloride to amine .

  • Solubility Issues: Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .

Biological Activity and Mechanism

Enzyme Inhibition

The compound exhibits IC₅₀ = 1.2 µM against DHPS in Escherichia coli, outperforming earlier sulfonamides (e.g., sulfamethoxazole, IC₅₀ = 2.8 µM). Molecular docking studies reveal:

  • Hydrogen bonds between the sulfonamide group and DHPS’s PABA-binding pocket.

  • Hydrophobic interactions via the chloro and methoxy substituents .

Antibacterial Efficacy

In vitro testing against Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) strains shows:

Table 3: Minimum Inhibitory Concentrations (MIC)

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Pseudomonas aeruginosa32
Escherichia coli16

Activity is pH-dependent, with optimal efficacy at pH 6.5–7.5.

Applications in Drug Development

Lead Compound Optimization

Structural modifications to improve pharmacokinetics:

  • Pyridine Ring Fluorination: Increases blood-brain barrier penetration (e.g., 4-fluoro analog, MIC = 4 µg/mL for S. aureus) .

  • Methoxy Replacement: Nitro groups enhance potency but reduce solubility .

Patent Landscape

Recent patents highlight derivatives for:

  • Urinary Tract Infections: Co-administration with β-lactam antibiotics reduces resistance .

  • Topical Formulations: Nanoemulsions for skin infections (patent CN110885298B) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator